beta,beta-Dimethylacrylshikonin
Overview
Description
Dmask is a natural product found in Arnebia hispidissima with data available.
Mechanism of Action
Target of Action
Beta,Beta-Dimethylacrylshikonin (DMAS) is a potent anticancer compound that primarily targets human lung adenocarcinoma cells and myxofibrosarcoma cells . It has been found to interact with topoisomerases , which are well-established drug targets for the development of anticancer agents .
Mode of Action
DMAS interacts with its targets and induces mitochondria-dependent apoptosis . It down-regulates the expression of anti-apoptotic proteins such as cIAP-2 and XIAP , and up-regulates pro-apoptotic proteins like Bax and Bak . Furthermore, DMAS results in the loss of mitochondrial membrane potential and release of cytochrome c in the cells .
Biochemical Pathways
DMAS affects several biochemical pathways. It activates the p38 signaling pathway , which plays a crucial role in cellular responses to stress and inflammation . It also inhibits the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . Moreover, treatment with DMAS causes an inhibition of pSTAT3 and an increase in pAKT , pERK , pJNK , and pp38 .
Result of Action
The molecular and cellular effects of DMAS’s action include a dose-dependent inhibition of cell viability and a significant induction of apoptosis . DMAS also suppresses cell viability in a time-dependent manner . At the molecular level, DMAS induces sustained p38 phosphorylation in the cells .
Biochemical Analysis
Biochemical Properties
Beta,Beta-Dimethylacrylshikonin interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to inhibit the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . It also impacts MAPK phosphorylation, causing an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability in a dose-dependent manner and induce significant apoptosis in cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to suppress cell viability in a time-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, oral administration of 10 and 30 mg/kg shikonin inhibited tramadol metabolism in a dose-dependent manner
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit tramadol metabolism, which is mainly metabolized by cytochrome P450 (CYP450)
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBOVZTQBLKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947396 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-01-6, 23444-70-4, 24502-79-2 | |
Record name | Arnebin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beta, beta-dimethylacrylshikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arnebin 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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